molecular formula C₁₇H₂₂O₆ B1139933 Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside CAS No. 82228-09-9

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Cat. No.: B1139933
CAS No.: 82228-09-9
M. Wt: 322.35
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Description

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate derivative. It is a methylated form of mannopyranoside, which is a type of sugar molecule. This compound is characterized by the presence of an allyl group at the 2-O position and a benzylidene group at the 4,6-O positions of the mannopyranoside ring. The molecular formula of this compound is C17H22O6, and it has a molecular weight of 322.35 g/mol .

Mechanism of Action

Target of Action

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate synthesized from mannose and allyl bromide It is known to have a significant propensity for studying various ailments, including diabetes and cancer .

Mode of Action

It is a monosaccharide with a linear structure that contains an allyl group at C2 and a benzylidene group at C4 . This structure may interact with its targets, leading to changes that contribute to its bioactivity.

Biochemical Pathways

Given its potential use in studying diabetes and cancer , it may be involved in pathways related to glucose metabolism and cell proliferation.

Result of Action

Given its potential use in studying diabetes and cancer , it may influence processes such as glucose uptake and cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside typically involves the protection of hydroxyl groups, followed by selective functionalization. The process begins with the protection of the 4,6-hydroxyl groups using benzaldehyde to form a benzylidene acetal. The 2-hydroxyl group is then allylated using allyl bromide in the presence of a base such as sodium hydride. Finally, the remaining hydroxyl groups are methylated using methyl iodide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycosylation Reactions

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a glycosyl donor in the synthesis of oligosaccharides. Its regioselective properties allow for the formation of glycosidic bonds with high stereoselectivity. Studies indicate that this compound can yield α-glycosides predominantly when reacting with appropriate nucleophiles.

Table 1: Glycosylation Reaction Outcomes

Reaction TypeYield (%)Selectivity
Allyltrimethylsilane70-85α-selective
Stannanes65-80β-selective
Silyl enol ethers75α-selective

Chiral Building Block

In synthetic organic chemistry, this compound is utilized as a chiral building block. This application is crucial for the synthesis of various biologically active compounds and pharmaceuticals.

Pharmaceutical Research

The compound has been explored for its potential therapeutic effects. Research indicates that derivatives of this compound exhibit promising biological activities, including anti-cancer and anti-inflammatory properties. For instance, modifications to the benzylidene moiety have been linked to enhanced efficacy in inhibiting specific cancer cell lines.

Case Study: Anti-Cancer Activity
A recent study investigated the cytotoxic effects of modified derivatives of this compound on various cancer cell lines. The results indicated that certain derivatives showed significant inhibition of cell proliferation, suggesting potential for further development as anti-cancer agents.

Comparison with Similar Compounds

    Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside: Similar structure but with a glucopyranoside ring instead of mannopyranoside.

    Methyl 2-O-Allyl-4,6-O-benzylidene-beta-D-mannopyranoside: Similar structure but with a beta configuration instead of alpha.

    Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-mannopyranoside: Similar structure but with benzyl groups at all hydroxyl positions.

Uniqueness: Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is unique due to the specific positioning of the allyl and benzylidene groups, which confer distinct chemical reactivity and biological activity. The alpha configuration also influences its interaction with enzymes and proteins, making it a valuable compound for various applications .

Biological Activity

Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex carbohydrate derivative that has garnered interest due to its potential biological activities, particularly in the fields of diabetes and cancer research. This article provides a detailed overview of its synthesis, biochemical properties, and biological activities, supported by relevant research findings and data tables.

This compound is synthesized through a multi-step process involving the protection of hydroxyl groups and selective functionalization. The synthesis typically includes:

  • Protection of Hydroxyl Groups : Using benzaldehyde to form a benzylidene acetal at the 4 and 6 positions.
  • Allylation : The 2-hydroxyl group is allylated using allyl bromide in the presence of a base such as sodium hydride.
  • Methylation : Methyl iodide is used to methylate the remaining hydroxyl groups.

This compound exhibits solubility in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol, with a melting point around 120°C .

The biological activity of this compound can be attributed to its structural features:

  • Allyl and Benzylidene Groups : These groups enhance its reactivity and interaction with biological targets.
  • Monosaccharide Structure : As a modified mannopyranoside, it participates in various biochemical pathways related to carbohydrate metabolism.

Potential Applications

  • Diabetes Research : The compound's structural properties allow it to be studied for its effects on glucose metabolism and insulin signaling pathways.
  • Cancer Studies : Its potential as an anti-cancer agent is being explored through its ability to inhibit tumor cell proliferation and metastasis.

Research Findings

Several studies have investigated the biological activities of this compound:

  • Inhibition Studies : Research indicates that this compound shows inhibitory effects on certain enzymes involved in metabolic pathways relevant to diabetes and cancer .
  • Cell-Based Assays : In vitro studies demonstrate that this compound can modulate cellular processes such as apoptosis and cell cycle progression in cancer cell lines.

Case Studies

StudyFindings
Yamanoi et al., 1994Investigated glycosylation reactions using similar derivativesHighlighted the importance of structural modifications for enzyme interactions
MDPI Study, 2024Evaluated tyrosinase inhibition by related compoundsSuggested potential for skin-related applications due to enzyme inhibition

Properties

IUPAC Name

6-methoxy-2-phenyl-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O6/c1-3-9-20-15-13(18)14-12(22-17(15)19-2)10-21-16(23-14)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOXWCQWDJWNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of Methyl 2-O-Allyl-4,6-O-benzylidene-alpha-D-mannopyranoside in the synthesis of complex carbohydrates?

A1: this compound serves as a protected building block in the step-wise synthesis of oligosaccharides []. The allyl and benzylidene groups act as temporary protecting groups, allowing for selective reactions at other hydroxyl groups on the sugar molecule. This compound is specifically utilized in the synthesis of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside and related mannobiosides, which are important for understanding biological processes involving carbohydrates.

Q2: What characterization data supports the successful synthesis of this compound?

A2: The abstract mentions that the compound was prepared in a 90% yield, suggesting a successful and efficient synthesis []. While the abstract doesn't provide specific spectroscopic data, it highlights that complete 1H-n.m.r. spectral assignments were obtained for the final synthesized oligosaccharides []. This implies that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy were likely employed to confirm the structure and purity of the synthesized compounds, including this compound, throughout the synthesis process.

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